Dibenzofuran 2-Oxoacetic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibenzofuran 2-Oxoacetic Acid is a derivative of dibenzofuran, a heterocyclic organic compound with two benzene rings fused to a central furan ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran derivatives typically involves creating the C–O bond of the furan ring or cyclizing diarylether derivatives . For Dibenzofuran 2-Oxoacetic Acid, specific synthetic routes and reaction conditions are not extensively documented, but general methods for dibenzofuran derivatives can be applied. These methods include:

Free Radical Cyclization Cascade: This method is used to construct complex benzofuran derivatives and involves unique free radical cyclization.

Proton Quantum Tunneling: This method constructs benzofuran rings with fewer side reactions and high yield.

Industrial Production Methods

Industrial production methods for dibenzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

化学反应分析

Types of Reactions

Dibenzofuran derivatives undergo various chemical reactions, including:

Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.

Lithiation: Reaction with butyl lithium results in di lithiation.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Halogenation: Using halogens like chlorine or bromine.

Friedel-Crafts Reactions: Using catalysts like aluminum chloride.

Lithiation: Using butyl lithium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various substituents onto the dibenzofuran ring.

科学研究应用

Medicinal Chemistry

Dibenzofuran derivatives have shown promising results in medicinal chemistry, particularly as:

- Antimicrobial Agents : Research indicates that dibenzofuran derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from dibenzofuran have been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations .

- Anticancer Properties : Several studies have reported the anticancer potential of dibenzofuran derivatives. For example, specific derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Analgesics and Anesthetics : Due to their structural similarity to morphine alkaloids, dibenzofuran compounds have been investigated for their analgesic properties. They exhibit local anesthetic effects that can be beneficial in pain management .

Environmental Applications

Dibenzofuran and its derivatives play a role in environmental science, particularly concerning:

- Pollutant Adsorption : Studies have shown that dibenzofuran compounds can interact with various pollutants, aiding in their adsorption and removal from contaminated environments. The presence of oxygenated groups in dibenzofuran enhances its adsorption capabilities while affecting the kinetics of the process .

- Biodegradation : Some dibenzofuran derivatives are being explored for their potential in bioremediation efforts. Their unique structure allows certain microorganisms to utilize them as carbon sources, leading to the degradation of more complex pollutants .

Materials Science

In materials science, dibenzofuran derivatives are being utilized for:

- Fluorescent Probes : Certain dibenzofuran-based compounds exhibit high fluorescence quantum yields, making them suitable for applications in organic light-emitting devices and fluorescent probes for biological imaging .

- Optoelectronic Materials : The thermal stability and electronic properties of dibenzofuran derivatives are being studied for their use in optoelectronic devices, including sensors and displays .

Data Tables

| Application Area | Specific Use | Example Compounds | Findings |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | DBF derivatives | Effective against multiple bacterial strains |

| Anticancer Properties | DBF-based compounds | Induces apoptosis in cancer cells | |

| Analgesics | Morphine-like DBF | Exhibits local anesthetic effects | |

| Environmental Science | Pollutant Adsorption | Oxygenated DBF | Enhanced adsorption rates observed |

| Biodegradation | Specific DBF strains | Effective degradation of complex pollutants | |

| Materials Science | Fluorescent Probes | Pyrazoline derivatives | High fluorescence quantum yields |

| Optoelectronic Materials | Various DBF derivatives | Suitable for organic light-emitting devices |

Case Studies

- Antimicrobial Activity : A study demonstrated that a series of dibenzofuran derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 mg/mL to 50 mg/mL depending on the specific derivative tested .

- Environmental Remediation : Research highlighted the effectiveness of dibenzofuran compounds in removing heavy metals from contaminated water sources. The study showed that modified dibenzofuran structures could significantly enhance the adsorption capacity for metals like lead and cadmium .

- Fluorescent Probes : A recent study focused on synthesizing new dibenzofuran-based fluorescent probes for cellular imaging. These probes demonstrated excellent stability and brightness, making them valuable tools for biological research .

作用机制

The mechanism of action of Dibenzofuran 2-Oxoacetic Acid involves its interaction with molecular targets and pathways in biological systems

Interaction with Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Binding to Receptors: Modulating receptor activity to exert therapeutic effects.

Free Radical Scavenging: Acting as antioxidants to neutralize free radicals and reduce oxidative stress.

相似化合物的比较

Similar Compounds

Similar compounds to Dibenzofuran 2-Oxoacetic Acid include other dibenzofuran derivatives and benzofuran compounds :

Amiodarone: An antiarrhythmic drug.

Angelicin: A compound with anti-inflammatory properties.

Bergapten: Used in dermatological treatments.

Nodekenetin: An anticancer agent.

Xanthotoxin: Used in the treatment of skin disorders.

Usnic Acid: An antibiotic and antifungal agent.

Uniqueness

This compound is unique due to its specific structure and potential applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.

生物活性

Dibenzofuran 2-Oxoacetic Acid is a synthetic compound derived from dibenzofuran, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound has the molecular formula C13H10O3 and features a unique structure combining dibenzofuran with an oxoacetic acid functional group. The synthesis typically involves acylation reactions, often starting from dibenzofuran derivatives, followed by hydrolysis to yield the final product.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways, potentially impacting processes related to cardiovascular health.

- Receptor Modulation : It may bind to receptors, modulating their activity and influencing therapeutic outcomes.

- Antioxidant Properties : The compound exhibits free radical scavenging abilities, which can mitigate oxidative stress in biological systems.

Biological Activities

Research has indicated several biological activities associated with this compound and its derivatives:

- Antibacterial Activity : Various studies have shown that dibenzofuran derivatives possess antibacterial properties, making them candidates for pharmaceutical development against bacterial infections.

- Anti-tumor Effects : Some derivatives have been investigated for their potential anti-cancer activities, particularly in targeting specific cancer cell lines .

- Cardiovascular Applications : Preliminary studies suggest that this compound may have therapeutic applications in managing cardiovascular diseases through enzyme inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | |

| Anti-tumor | Inhibitory effects on specific cancer cell lines | |

| Cardiovascular | Potential for enzyme inhibition |

Case Study: Anticancer Activity

A study conducted on the anti-tumor effects of dibenzofuran derivatives highlighted their ability to induce apoptosis in cancer cells. The research focused on the structural modifications that enhance binding affinity to cancer-related enzymes. Results indicated a significant reduction in cell viability in treated groups compared to controls, demonstrating the therapeutic potential of these compounds against cancer .

Spectroscopic Analysis

Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) have been employed to characterize the functional groups and molecular interactions of this compound. These analyses provide insights into the compound's reactivity and potential biological interactions.

属性

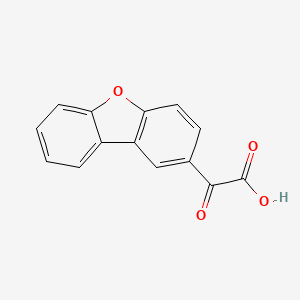

IUPAC Name |

2-dibenzofuran-2-yl-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13(14(16)17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18-12/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKWDMHCKDMRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。